2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole

Description

Historical Context of Heterocyclic Compounds in Organic Chemistry

The development of heterocyclic chemistry traces back to the early nineteenth century, coinciding with the emergence of organic chemistry as a distinct scientific discipline. The historical progression of heterocyclic compound discovery reveals a systematic expansion of chemical knowledge that ultimately led to the sophisticated molecular designs exemplified by compounds like this compound.

The foundational discoveries in heterocyclic chemistry began in 1818 when Luigi Valentino Brugnatelli successfully isolated alloxan from uric acid, marking one of the first characterized heterocyclic compounds. This discovery established the precedent for heterocyclic research and demonstrated that naturally occurring biological materials contained complex ring systems incorporating non-carbon atoms. Subsequently, in 1832, Johann Wolfgang Döbereiner produced furfural, a furan derivative, through the treatment of starch with sulfuric acid, further expanding the known repertoire of heterocyclic structures.

The progression continued throughout the nineteenth century with significant milestones including Runge's isolation of pyrrole through dry distillation of bones in 1834. These early discoveries established fundamental patterns of heterocyclic compound isolation and characterization that would guide future research efforts. The systematic study of these compounds revealed their prevalence in natural systems and their potential for synthetic modification.

A particularly significant development occurred in 1906 when Friedlander successfully synthesized indigo dye, demonstrating that complex heterocyclic compounds could be produced through synthetic chemistry rather than relying solely on natural sources. This achievement marked a transition from descriptive to synthetic heterocyclic chemistry, opening possibilities for designing compounds with specific desired properties. The synthetic approach proved crucial for developing compounds like this compound, which require precise structural control to achieve optimal characteristics.

The twentieth century brought additional breakthroughs, including Treibs' isolation of chlorophyll derivatives from crude oil in 1936, which explained the biological origin of petroleum and further demonstrated the ubiquity of heterocyclic compounds in natural systems. The description of Chargaff's rules in 1951 highlighted the role of heterocyclic compounds, specifically purines and pyrimidines, in the genetic code, establishing their fundamental importance in biological systems.

Structural Significance of 1,3,4-Oxadiazole Moieties

The 1,3,4-oxadiazole ring system represents one of four possible isomeric arrangements of oxadiazole, each possessing distinct electronic and chemical properties that influence compound behavior and applications. The specific arrangement of nitrogen and oxygen atoms within the five-membered ring creates unique electronic characteristics that distinguish 1,3,4-oxadiazole derivatives from other heterocyclic systems.

The structural foundation of 1,3,4-oxadiazole involves a five-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions and one oxygen atom at the 4 position. This arrangement creates a six-electron aromatic system through delocalization of electron pairs, contributing to the stability and reactivity patterns observed in these compounds. The aromatic character imparts thermal and chemical stability while maintaining sufficient reactivity for synthetic modifications.

In this compound, the oxadiazole core serves as both a structural scaffold and an electronic modulator. The electron-withdrawing nature of the oxadiazole ring influences the overall electronic distribution throughout the molecule, affecting properties such as molecular orbital energies and charge transport characteristics. Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit favorable physical, chemical, and pharmacokinetic properties due to hydrogen bond interactions with biomacromolecules.

The five-membered ring structure provides optimal geometric arrangements for substitution at the 2 and 5 positions, allowing for systematic modification of molecular properties through strategic substituent selection. The symmetrical substitution pattern in this compound creates a molecule with balanced electronic characteristics and enhanced conjugation extending throughout the biphenyl substituents.

Computational studies have revealed that the reorganization energies and transfer integrals of 1,3,4-oxadiazole derivatives play crucial roles in determining charge transport properties. For symmetrically substituted oxadiazole derivatives, the reorganization energies influence both hole and electron mobility, making these compounds valuable for applications requiring specific electronic characteristics. The planarity achievable in compounds like this compound contributes to optimal molecular orbital overlap and enhanced electronic communication between substituents.

Role of Biphenyl Substituents in Electronic and Steric Modulation

The incorporation of biphenyl substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring in this compound significantly modulates both electronic and steric properties of the compound. Biphenyl groups function as extended aromatic systems that participate in the overall conjugation of the molecule while introducing specific geometric constraints that influence molecular conformation and properties.

Biphenyl substituents contribute substantial electronic delocalization through their extended pi-electron systems, creating pathways for electronic communication between different regions of the molecule. The 4-biphenylyl groups attached to the oxadiazole ring establish conjugated pathways that extend the effective molecular orbital framework beyond the central heterocyclic core. This extended conjugation influences optical properties, electronic band gaps, and charge transport characteristics crucial for applications in organic electronics.

The geometric arrangement of biphenyl substituents introduces important steric considerations that affect molecular conformation and intermolecular interactions. Research on biphenyl systems has demonstrated that rotational barriers around the central carbon-carbon bond depend significantly on substituent effects and can influence overall molecular geometry. In this compound, the attachment of biphenyl groups to the oxadiazole ring through para positions optimizes conjugation while minimizing unfavorable steric interactions.

The electronic properties of biphenyl substituents can be systematically modified through additional substitution, providing opportunities for fine-tuning molecular characteristics. The phenyl rings within each biphenyl unit can accommodate various substituents that alter electron density distribution and influence the overall electronic character of the compound. This synthetic flexibility has made biphenyl-substituted oxadiazoles valuable scaffolds for developing compounds with specific target properties.

The molecular weight and structural complexity introduced by biphenyl substituents contribute to enhanced thermal stability and modified solubility characteristics compared to simpler oxadiazole derivatives. The compound exhibits a melting point of 235-238°C, reflecting the thermal stability imparted by the extended aromatic system. The crystalline nature of the compound, described as appearing as white to cream crystals or powder, indicates well-ordered solid-state packing facilitated by the planarity and symmetry of the molecular structure.

Structure

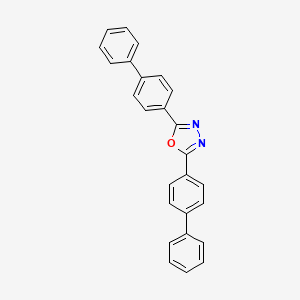

2D Structure

Properties

IUPAC Name |

2,5-bis(4-phenylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-27-28-26(29-25)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVYVRLKDGGUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174374 | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-06-3 | |

| Record name | 2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2043-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis((1,1'-biphenyl)-4-yl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS((1,1'-BIPHENYL)-4-YL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3HW3HH4YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

. .

Biochemical Pathways

, suggesting it may interact with multiple pathways.

Result of Action

.

Biological Activity

2,5-Bis(4-biphenylyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The structure-activity relationship (SAR) of this compound and its derivatives will also be discussed.

- Molecular Formula : C26H18N2O

- Molecular Weight : 374.44 g/mol

- CAS Number : 2043-06-3

- Melting Point : 235°C to 238°C

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various substituted oxadiazoles showed antibacterial activity comparable to sulfonamide drugs against both Gram-positive and Gram-negative bacteria . The compound's efficacy was evaluated using the MTT assay and agar diffusion methods, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using the carrageenan-induced rat paw edema model. Compounds in this class demonstrated significant inhibition of inflammation, with some derivatives showing enhanced activity due to structural modifications . The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays on various cancer cell lines (e.g., HeLa and HCT-116) revealed that this compound induces apoptosis through DNA damage mechanisms . The IC50 values for selected derivatives were found to be in the range of 8 to 10 µM, indicating potent cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Substituents on the biphenyl groups can modulate their pharmacological properties. For example:

- Electron-withdrawing groups enhance anticancer activity.

- Alkyl substitutions can improve solubility and bioavailability.

A detailed SAR analysis provided insights into optimizing these compounds for better therapeutic efficacy.

Case Studies

- Anticancer Study in Glioblastoma Models : Compounds derived from this compound were tested on glioblastoma cell lines. Results indicated significant apoptosis induction and DNA fragmentation as confirmed by TUNEL assays .

- Anti-inflammatory Effects in Animal Models : A series of oxadiazole derivatives were evaluated for their anti-inflammatory effects in vivo. The results showed a marked reduction in paw edema compared to control groups .

Scientific Research Applications

Organic Electronics

BBPO is primarily utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its high thermal stability and excellent electron transport properties make it suitable for these applications.

- OLEDs: BBPO serves as a host material in OLEDs, enhancing light emission efficiency and device stability. Studies have shown that incorporating BBPO into OLED structures improves the overall performance compared to traditional materials .

- OSCs: In organic photovoltaics, BBPO acts as an electron transport layer, facilitating charge separation and improving the power conversion efficiency of solar cells .

Pharmaceutical Applications

Research indicates that BBPO derivatives exhibit significant anti-cancer and anti-diabetic properties.

- Anti-Cancer Activity: BBPO has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of BBPO have shown promising results in inhibiting glioblastoma cell proliferation through apoptosis mechanisms .

- Anti-Diabetic Effects: In vivo studies using models like Drosophila melanogaster demonstrated that certain BBPO derivatives effectively lower glucose levels, indicating potential for diabetes treatment .

Material Science

BBPO is also explored in the context of materials science for its application in luminescent materials and sensors.

- Luminescent Materials: The compound's ability to emit light when excited makes it useful in creating luminescent dyes. It has been incorporated into various polymer matrices to develop sensors that can detect environmental changes .

- Sensors: BBPO-based materials have been designed to respond to specific stimuli, such as temperature or pH changes, making them suitable for sensor applications in environmental monitoring .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on OLEDs | Organic Electronics | Enhanced device efficiency with BBPO as a host material; improved stability under operational conditions. |

| Anti-Cancer Research | Pharmaceutical | Significant cytotoxicity against glioblastoma cell lines; induction of apoptosis confirmed through assays. |

| Anti-Diabetic Study | Pharmaceutical | Notable reduction in glucose levels in Drosophila models; potential for further development into therapeutic agents. |

| Luminescent Sensors | Material Science | Development of responsive sensors using BBPO derivatives; effective detection of environmental stimuli. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 2,5-Diaryl-1,3,4-Oxadiazoles

Table 2: Comparative Functional Performance

Key Research Findings

Corrosion Inhibition :

- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole outperforms alkyl-substituted analogs due to aryl groups’ stability and electron-donating effects .

- Inhibition efficiency correlates with substituent electronegativity: Br > OCH₃ > NH₂ in acidic media .

TADF Emission :

- 2PXZ-OXD’s D-A-D design reduces ΔEₛₜ to ≤ 0.1 eV, enabling efficient RISC and delayed fluorescence .

- Solvent polarity breaks molecular symmetry, lowering S₁ energy and enhancing emission tunability .

Antimicrobial Activity :

- Thioether-linked oxadiazoles (e.g., 5-[2-(ethylsulfanyl)-phenyl]-1,3,4-oxadiazole) show enhanced activity compared to pyridyl derivatives due to improved pharmacokinetics .

Coordination Chemistry :

- 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole forms 1D Cu(I) polymers with luminescent properties, driven by pyridyl-oxadiazole π-conjugation .

Preparation Methods

Classical Cyclization Method via Hydrazide Intermediates

The most traditional and widely applied method involves the following steps:

Formation of Biphenylcarbohydrazide : 4-Biphenylcarboxylic acid is converted to its hydrazide derivative by reaction with hydrazine monohydrochloride under reflux conditions.

Cyclodehydration to 1,3,4-Oxadiazole : The hydrazide intermediate undergoes cyclization in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, leading to the formation of the 1,3,4-oxadiazole ring.

Purification : The crude product is typically purified by recrystallization from solvents like heptane or ethanol/acetone mixtures to yield the pure 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1 | Hydrazine monohydrochloride, ethanol, reflux | Formation of biphenylcarbohydrazide | High yield, typically >80% |

| 2 | Phosphorus oxychloride or polyphosphoric acid, heat | Cyclodehydration to oxadiazole | Moderate to high yield (60-90%) |

| 3 | Recrystallization from heptane or ethanol/acetone | Purification | Melting point 235-238°C |

One-Pot and Microwave-Assisted Syntheses

Recent advancements have introduced more efficient synthetic routes for 2,5-disubstituted 1,3,4-oxadiazoles, including the biphenyl derivative:

One-Pot Synthesis Using Coupling Agents : Using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, benzohydrazide and carboxylic acid derivatives can be directly cyclized to oxadiazoles in one step, avoiding isolation of intermediates. This method yields products in good to excellent yields and reduces reaction time.

Microwave-Assisted Cyclization : Condensation of monoarylhydrazides with acid chlorides in solvents like hexamethylphosphoramide (HMPA) under microwave irradiation accelerates the cyclization, providing rapid synthesis with good yields and no need for additional catalysts or dehydrating agents.

| Method | Key Reagents/Conditions | Advantages | Yield Range |

|---|---|---|---|

| One-pot CDI-mediated | Benzohydrazide + carboxylic acid + CDI | Simplified procedure, mild conditions | Good to excellent (60-90%) |

| Microwave-assisted cyclization | Monoarylhydrazides + acid chlorides + HMPA, microwave | Fast reaction, no catalyst required | Good to excellent (60-95%) |

Palladium-Catalyzed Cross-Coupling for Substituted Oxadiazoles

While the above methods focus on the construction of the oxadiazole ring, the installation of biphenyl substituents at the 2 and 5 positions can also be achieved via palladium-catalyzed Suzuki cross-coupling reactions. This approach is particularly valuable for synthesizing symmetrical and unsymmetrical derivatives with diverse aryl groups.

Synthetic Strategy : Starting from brominated 1,3,4-oxadiazole precursors, Suzuki cross-coupling with biphenyl boronic acids or their pinacol esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and base (Na2CO3) in a biphasic toluene-water system yields the target compound.

Catalysts and Phase Transfer Catalysts (PTC) : Various PTCs such as tetrabutylammonium bromide (Bu4NBr) enhance the reaction efficiency by facilitating reagent transfer between phases.

Reaction Conditions : Typically conducted at 115°C overnight in sealed tubes, followed by extraction and chromatographic purification.

Yields : This method provides satisfactory yields ranging from 50% to 86%, depending on substrate and conditions.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (5-10 mol%) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | Toluene-water biphasic system |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (Bu4NBr) |

| Temperature | 115°C, overnight |

| Yield | 50-86% |

Summary Table of Preparation Methods

Research Findings and Notes

The classical cyclization method remains the most commonly used due to its simplicity and accessibility of reagents.

One-pot and microwave-assisted methods significantly reduce reaction times and operational steps, improving efficiency without compromising yields.

Palladium-catalyzed Suzuki coupling allows for structural diversification, enabling the synthesis of symmetrical and unsymmetrical biphenyl-substituted oxadiazoles with good yields.

Purification typically involves recrystallization from solvents such as heptane or ethanol/acetone mixtures, with the final compound exhibiting a melting point around 235–238°C.

The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Q & A

Basic: What are the most reliable synthetic routes for 2,5-bis(4-biphenylyl)-1,3,4-oxadiazole?

Methodological Answer:

The compound can be synthesized via cyclization reactions. A common approach involves refluxing substituted benzoic acids with phosphorus oxychloride (POCl₃). For example, 4-methoxybenzoic acid and 4-methoxybenzhydrazide in POCl₃ under reflux for 12 hours yield crystalline products after recrystallization in ethanol . Alternative methods use H₃PO₄/P₂O₅ for cyclization of nitrobenzoic acid derivatives, followed by reduction with Zn/CaCl₂ to introduce amino groups . Key factors affecting yield (~65–81%) include reaction time, solvent choice, and purification techniques (e.g., slow evaporation for single-crystal growth) .

Basic: What characterization techniques are critical for confirming the structure of this oxadiazole derivative?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, providing precise bond lengths (e.g., C–N = 1.392–1.455 Å) and dihedral angles (e.g., 8.06–11.66° between aromatic rings) . Complementary techniques include:

- FTIR spectroscopy : Confirms oxadiazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., short C–O contacts at 2.9968 Å) .

- Elemental analysis : Validates purity (>99%) and stoichiometry .

Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

Crystal stability arises from weak non-covalent interactions. For example:

- C–H⋯π interactions : Contribute to chain propagation along specific crystallographic directions (e.g., [203]) .

- Short C⋯O contacts : Observed at 2.9968 Å (vs. van der Waals radii sum of 3.22 Å), enhancing lattice cohesion .

- Hydrogen bonding : Absent in some derivatives, necessitating reliance on π-stacking and dipole-dipole interactions . Computational tools like Gaussian software can model these interactions to predict packing efficiency .

Advanced: How is this compound utilized in coordination chemistry for designing functional materials?

Methodological Answer:

The rigid oxadiazole core acts as a bidentate ligand for metal coordination polymers. For instance:

- Ag(I) coordination polymers : Synthesized by reacting the oxadiazole ligand with AgNO₃, forming 1D chains with luminescent properties .

- Lanthanide complexes : Enhanced photophysical properties via energy transfer from the ligand to metal centers .

Crystallographic data (e.g., bond angles, space groups) are critical for tuning material properties like porosity or conductivity .

Advanced: What role does this compound play in scintillation detectors?

Methodological Answer:

As a fluor (e.g., PBD or B-PBD), it shifts UV scintillation to visible light (blue/green) via π→π* transitions, improving photon detection efficiency . Key parameters:

- Attenuation length : Enhanced by optimizing substituents (e.g., biphenylyl groups increase conjugation).

- Quantum yield : Measured via fluorescence spectroscopy; biphenylyl derivatives show higher yields than phenyl analogs .

Advanced: How effective is this oxadiazole derivative as a corrosion inhibitor?

Methodological Answer:

Electrochemical studies (e.g., potentiodynamic polarization, EIS) in acidic media (1 M HCl, 2 M H₃PO₄) reveal:

- Inhibition efficiency : Reaches 76% at 5×10⁻⁴ M, attributed to adsorption on metal surfaces via N and O heteroatoms .

- Mechanism : Acts as a cathodic inhibitor, blocking active sites and forming protective films. Surface analysis (SEM/XPS) confirms reduced pitting and oxide layer formation .

Advanced: What contradictions exist in reported biological activities of structurally similar oxadiazoles?

Methodological Answer:

Discrepancies arise in antimicrobial and insecticidal studies:

- Antimicrobial activity : Derivatives like 2,5-bis(4-aminophenyl) analogs show variable MIC values (2–64 µg/mL) against Gram-positive vs. Gram-negative bacteria, likely due to differences in membrane permeability .

- Insecticidal efficacy : Symmetrical dichlorophenyl derivatives exhibit strong activity against houseflies (LD₅₀ = 0.5 µg/mL), but reduced efficacy in field trials due to photodegradation . Standardized bioassays (e.g., WHO protocols) are recommended to resolve inconsistencies .

Advanced: How can computational methods address discrepancies in experimental data?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain variations in corrosion inhibition efficiency .

- Molecular docking : Models ligand-receptor interactions to rationalize differences in biological activity (e.g., binding affinity to bacterial enzymes) .

- MD simulations : Assess adsorption dynamics on metal surfaces, reconciling electrochemical data with molecular behavior .

Advanced: What methodological challenges arise in synthesizing high-purity crystals for XRD analysis?

Methodological Answer:

- Solvent selection : Ethanol/water mixtures yield block crystals, while DMSO may induce polymorphism .

- Slow evaporation : Critical for minimizing defects; rapid crystallization leads to twinning .

- Temperature control : Data collected at 100 K reduces thermal motion artifacts, improving resolution (R-factor < 0.047) .

Advanced: What pharmacological potential is suggested for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.